(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812665
InChI: InChI=1S/C17H10ClNOS2/c18-11-7-8-15-13(10-11)19(17(20)16-6-3-9-21-16)12-4-1-2-5-14(12)22-15/h1-10H
SMILES:
Molecular Formula: C17H10ClNOS2
Molecular Weight: 343.9 g/mol

(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone

CAS No.:

Cat. No.: VC15812665

Molecular Formula: C17H10ClNOS2

Molecular Weight: 343.9 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone -

Specification

Molecular Formula C17H10ClNOS2
Molecular Weight 343.9 g/mol
IUPAC Name (2-chlorophenothiazin-10-yl)-thiophen-2-ylmethanone
Standard InChI InChI=1S/C17H10ClNOS2/c18-11-7-8-15-13(10-11)19(17(20)16-6-3-9-21-16)12-4-1-2-5-14(12)22-15/h1-10H
Standard InChI Key INJCMPRXVXUTOQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CS4

Introduction

(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This specific compound features a chloro substituent at the second position of the phenothiazine ring and a thiophenyl group attached via a methanone linkage at the 10-position.

Synthesis Methods

The synthesis of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone typically involves specific reagents such as chlorinating agents (e.g., phosphorus pentachloride) and thiophene derivatives. Reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

Biological Activities and Potential Applications

Compounds in the phenothiazine class are known for their diverse biological activities, particularly in pharmacology. Modifications on the phenothiazine core can significantly alter pharmacological profiles, making structure-function relationship studies essential for drug development. The unique combination of chloro and thiophenyl substituents in (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone may enhance its biological activity compared to simpler phenothiazines.

Comparison with Other Phenothiazine Derivatives

Compound NameMolecular FormulaKey Features
2-Chloro-10H-phenothiazineBasic phenothiazine structure
ChlorpromazineWell-known antipsychotic with broader applications
ThioridazineAntipsychotic with additional piperidine ring
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanoneChloro and thiophenyl substituents

Research Findings and Future Directions

Studies indicate that the modification of the phenothiazine core can lead to significant changes in pharmacological profiles. Therefore, further research into the structure-function relationships of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is necessary to explore its potential therapeutic applications. The compound's unique chemical properties make it an interesting candidate for medicinal chemistry research.

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